molecular formula C8H7F3N2S B156821 Thiourea, [2-(trifluoromethyl)phenyl]- CAS No. 1736-71-6

Thiourea, [2-(trifluoromethyl)phenyl]-

Cat. No. B156821
CAS RN: 1736-71-6
M. Wt: 220.22 g/mol
InChI Key: FVXFFFHGYOYYQX-UHFFFAOYSA-N
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Description

Thiourea derivatives containing the [2-(trifluoromethyl)phenyl] group have been extensively studied due to their significant role in organic chemistry, particularly as organocatalysts. These compounds are known for their ability to activate substrates through hydrogen bonding, which is crucial in various organic transformations .

Synthesis Analysis

The synthesis of thiourea derivatives often involves the introduction of functional groups that can enhance their catalytic activity. For instance, the synthesis of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a prominent catalyst, has been pivotal in the development of hydrogen-bond organocatalysts . Novel synthetic approaches, such as multicomponent reactions, have been employed to introduce tailorable functional groups like ester or sulfone aryls, providing alternatives to the commonly used 3,5-bis(trifluoromethyl)phenyl motifs .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of intra- and intermolecular hydrogen bonds and other interactions that stabilize the crystal structure. For example, the crystal structure of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has been determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and specific geometric parameters .

Chemical Reactions Analysis

Thiourea derivatives are known to mediate a variety of chemical reactions. They have been used as chiral solvating agents for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy . Additionally, they have been compared for their catalytic performance in Michael addition reactions, where the presence of trifluoromethyl groups has been shown to influence the yield and selectivity of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the optical properties of chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea derivatives have been studied, with some compounds exhibiting significant electro-optic effects . The privileged 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts has been shown to contribute to their binding properties through the involvement of ortho-CH bonds .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Thiourea derivatives, including “Thiourea, [2-(trifluoromethyl)phenyl]-”, have been found to have diverse biological activities, including anticancer activity . They have a high impact on the central nervous system of rodents and are known for their strong inhibitory effect on Gram-positive pathogens .

Methods of Application or Experimental Procedures

The reactivity properties of this thiourea derivative were investigated using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations . The molecule’s local reactivity, interaction with water, and compatibility with frequently used excipients were studied .

Results or Outcomes

The study found that this thiourea derivative can act as a potential inhibitor for new drugs . It also showed that the molecule is sensitive towards autoxidation .

Electron Donor–Acceptor Complex Catalysis

Specific Scientific Field

This application is related to the field of Organic Chemistry .

Summary of the Application

A novel electron donor–acceptor (EDA) complex catalysis strategy has been developed, employing “Thiourea, [2-(trifluoromethyl)phenyl]-” as a pre-catalyst . This approach not only in situ converts a cost-effective and stable precursor into an electron donor for the catalytic system but also achieves the regeneration of the donor species .

Methods of Application or Experimental Procedures

The pre-catalyst and a base are used as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Results or Outcomes

By utilizing 2–5 mol% of thiourea, a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines, were successfully synthesized . The pivotal roles of the pre-catalyst, base, and blue LED irradiation were verified through control experiments .

Enzyme Inhibitory Activity

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Thiourea derivatives, including “Thiourea, [2-(trifluoromethyl)phenyl]-”, are known to exhibit a wide variety of biological activities such as enzyme inhibitory activity . They can inhibit the function of certain enzymes, which can be useful in controlling various biological processes .

Methods of Application or Experimental Procedures

The enzyme inhibitory activity of this thiourea derivative is typically studied using biochemical assays . These assays measure the ability of the compound to inhibit the activity of a specific enzyme .

Hydrogen-Bond Donor in Activation of Carbonyls

Specific Scientific Field

This application is related to the field of Organic Chemistry .

Summary of the Application

Thiourea catalyst, also known as Schreiner’s Thiourea, is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines, etc .

Methods of Application or Experimental Procedures

The thiourea catalyst is used in various chemical reactions involving carbonyls, nitroolefins, and imines . The specific procedures can vary depending on the reaction being carried out .

Anti-Bacterial and Anti-Fungal Activity

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

Thiourea derivatives, including “Thiourea, [2-(trifluoromethyl)phenyl]-”, are known to exhibit a wide variety of biological activities such as anti-bacterial and anti-fungal activities . They can inhibit the growth of certain bacteria and fungi, which can be useful in controlling various microbial infections .

Methods of Application or Experimental Procedures

The anti-bacterial and anti-fungal activity of this thiourea derivative is typically studied using microbial culture assays . These assays measure the ability of the compound to inhibit the growth of specific bacteria or fungi .

Flame Retardants and Thermal Stabilizers

Specific Scientific Field

This application is related to the field of Material Science .

Summary of the Application

Thiourea derivatives, including “Thiourea, [2-(trifluoromethyl)phenyl]-”, are known to be used as flame retardants and thermal stabilizers . They can reduce the flammability of materials and increase their thermal stability .

Methods of Application or Experimental Procedures

The use of this thiourea derivative as a flame retardant or thermal stabilizer involves incorporating it into the material during the manufacturing process . The specific procedures can vary depending on the material being produced .

Safety And Hazards

Thiourea, [2-(trifluoromethyl)phenyl]- is considered hazardous. It may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections exert also cytotoxicity against different cell line tissues , as well as the panel of viruses . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions or cyclic derivatives such as tetrazoles that could serve as medicinal agents. Thiourea structures are an important bioactive substructure in various bio-molecules having various biological activities . Therefore, the future directions of thiourea, [2-(trifluoromethyl)phenyl]-, could involve further exploration of its biological activities and potential applications in medicine.

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFFFHGYOYYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061934
Record name Thiourea, [2-(trifluoromethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, [2-(trifluoromethyl)phenyl]-

CAS RN

1736-71-6
Record name N-[2-(Trifluoromethyl)phenyl]thiourea
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Record name Thiourea, N-(2-(trifluoromethyl)phenyl)-
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Record name Thiourea, N-[2-(trifluoromethyl)phenyl]-
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Record name Thiourea, [2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)phenylthiourea
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